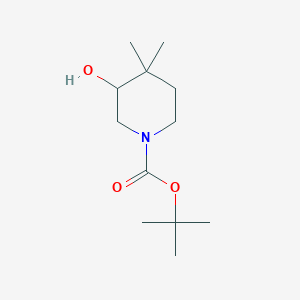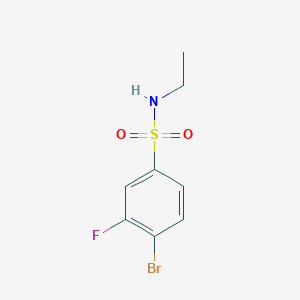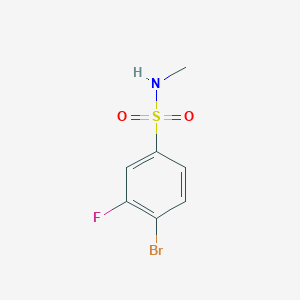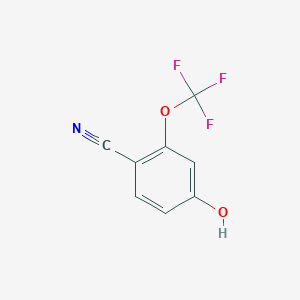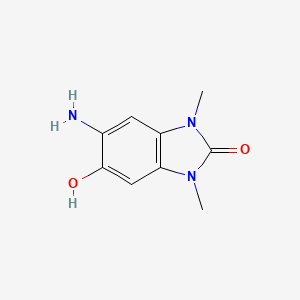
5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.20 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one” consists of nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one” include a molecular weight of 193.20 . Unfortunately, specific details such as boiling point, melting point, and solubility are not provided .
Aplicaciones Científicas De Investigación
- Application: Indole derivatives have been reported to possess antiviral activity .
- Method: Specific compounds were prepared and tested for their antiviral properties .
- Results: Certain compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
- Application: Indole derivatives have been reported to possess anti-inflammatory activity .
- Method: Specific compounds were prepared and tested for their anti-inflammatory properties .
- Results: Certain compounds showed significant anti-inflammatory activity .
- Application: Indole derivatives have been reported to possess anticancer activity .
- Method: Specific compounds were prepared and tested for their anticancer properties .
- Results: Certain compounds showed significant anticancer activity .
- Application: Indole derivatives have been reported to possess antimicrobial activity .
- Method: Specific compounds were prepared and tested for their antimicrobial properties .
- Results: Certain compounds showed significant antimicrobial activity .
- Application: Indole derivatives have been reported to possess antidiabetic activity .
- Method: Specific compounds were prepared and tested for their antidiabetic properties .
- Results: Certain compounds showed significant antidiabetic activity .
Antiviral Activity
Anti-inflammatory Activity
Anticancer Activity
Antimicrobial Activity
Antidiabetic Activity
Antimalarial Activity
- Application: Indole derivatives have been reported to possess antioxidant activity .
- Method: Specific compounds were prepared and tested for their antioxidant properties .
- Results: The presence of the OH group on the phenyl ring increased the antioxidant activities .
- Application: Indole derivatives have been reported to possess anti-HIV activity .
- Method: Specific compounds were prepared and tested for their anti-HIV properties .
- Results: Certain compounds showed significant anti-HIV activity .
- Application: Indole derivatives have been reported to possess antitubercular activity .
- Method: Specific compounds were prepared and tested for their antitubercular properties .
- Results: Certain compounds showed significant antitubercular activity .
- Application: Indole derivatives have been reported to possess anticholinesterase activity .
- Method: Specific compounds were prepared and tested for their anticholinesterase properties .
- Results: Certain compounds showed significant anticholinesterase activity .
- Application: Indole derivatives are prevalent moieties present in selected alkaloids .
- Method: Novel methods of synthesis have attracted the attention of the chemical community .
- Results: The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Antioxidant Activity
Anti-HIV Activity
Antitubercular Activity
Anticholinesterase Activity
Synthesis of Alkaloids
- Application: Indole derivatives have been reported to possess anti-HIV activity .
- Method: Specific compounds were prepared and tested for their anti-HIV properties .
- Results: Certain compounds showed significant anti-HIV activity .
- Application: Indole derivatives have been reported to possess antitubercular activity .
- Method: Specific compounds were prepared and tested for their antitubercular properties .
- Results: Certain compounds showed significant antitubercular activity .
- Application: Indole derivatives have been reported to possess anticholinesterase activity .
- Method: Specific compounds were prepared and tested for their anticholinesterase properties .
- Results: Certain compounds showed significant anticholinesterase activity .
- Application: Indole derivatives are prevalent moieties present in selected alkaloids .
- Method: Novel methods of synthesis have attracted the attention of the chemical community .
- Results: The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
- Application: Indole derivatives have been reported to possess antioxidant activity .
- Method: Specific compounds were prepared and tested for their antioxidant properties .
- Results: The presence of the OH group on the phenyl ring increased the antioxidant activities .
- Application: 5-Amino-pyrazoles have been used as potent reagents in organic and medicinal chemistry .
- Method: Specific compounds were prepared and characterized by elemental analysis and LC/MS .
- Results: This reaction gives N-azolylsulfonation products, which were isolated in 70–88% yield as pure compounds .
Anti-HIV Activity
Antitubercular Activity
Anticholinesterase Activity
Synthesis of Alkaloids
Antioxidant Activity
Synthesis of Pyrazoles
Safety And Hazards
Propiedades
IUPAC Name |
5-amino-6-hydroxy-1,3-dimethylbenzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-11-6-3-5(10)8(13)4-7(6)12(2)9(11)14/h3-4,13H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKUKWLYPNVQHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

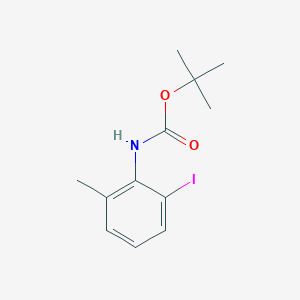
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)
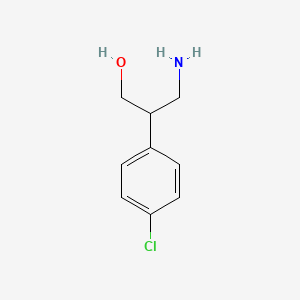
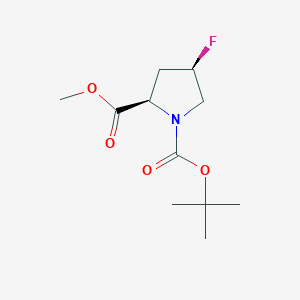
![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)
![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)
![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)
![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)
![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)

